

Application Notes and Protocols for Diprotin B in Stem Cell Mobilization Assays

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Compound of Interest

Compound Name: *Diprotin B*

Cat. No.: *B1670751*

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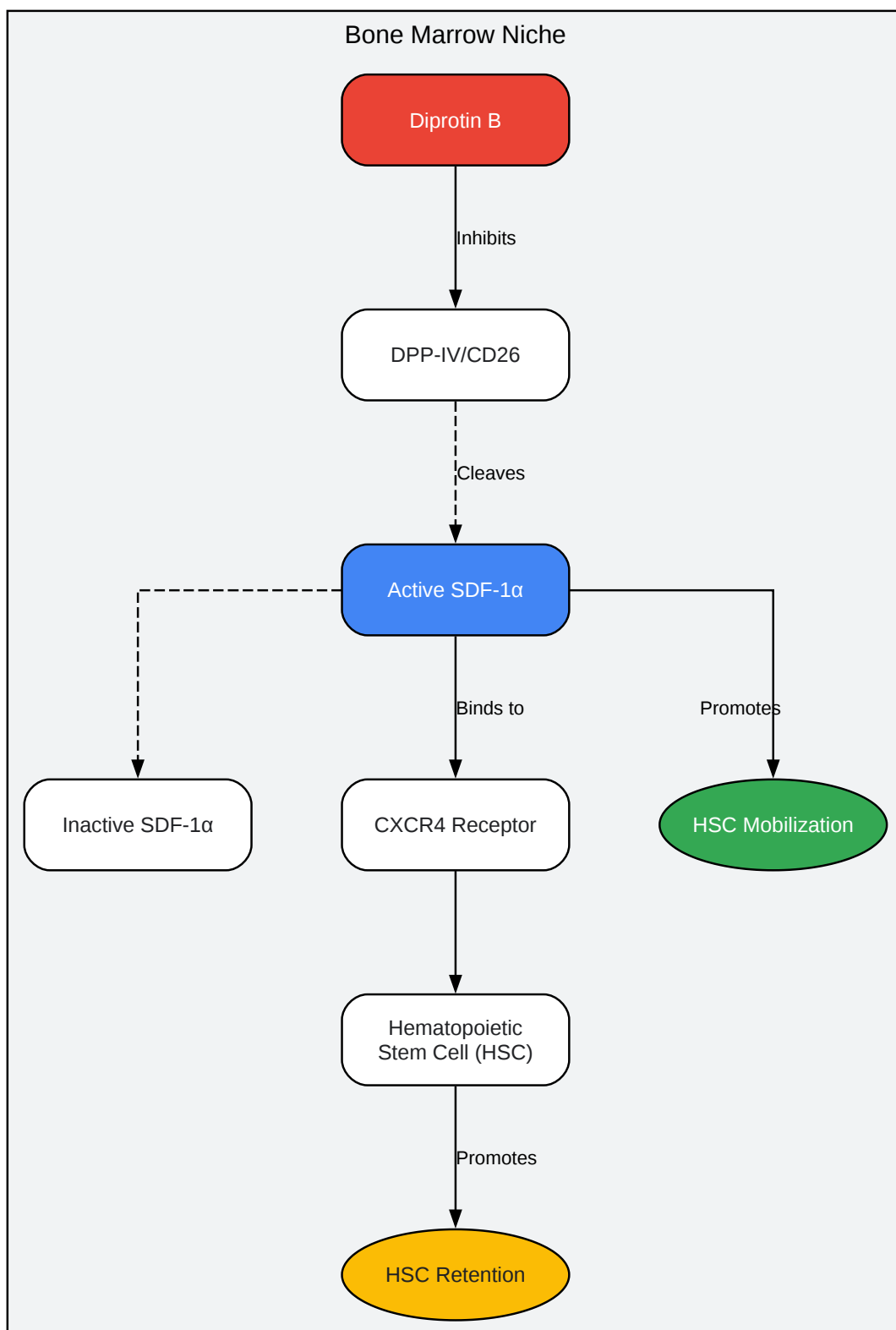
For Researchers, Scientists, and Drug Development Professionals

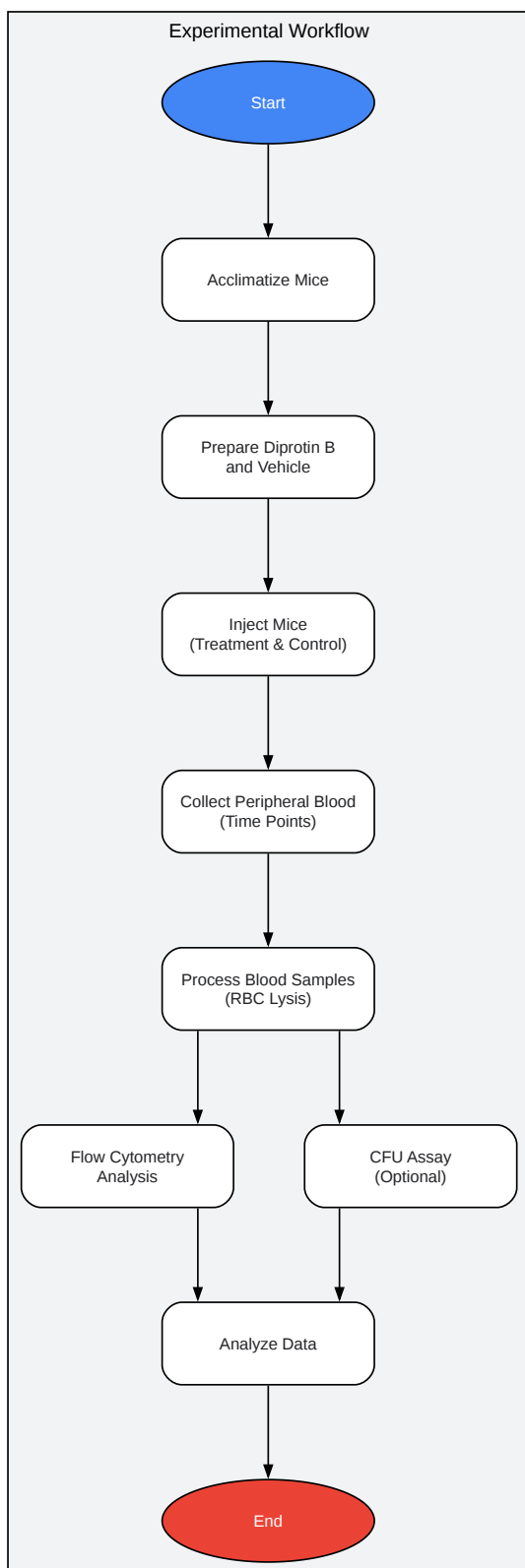
Introduction

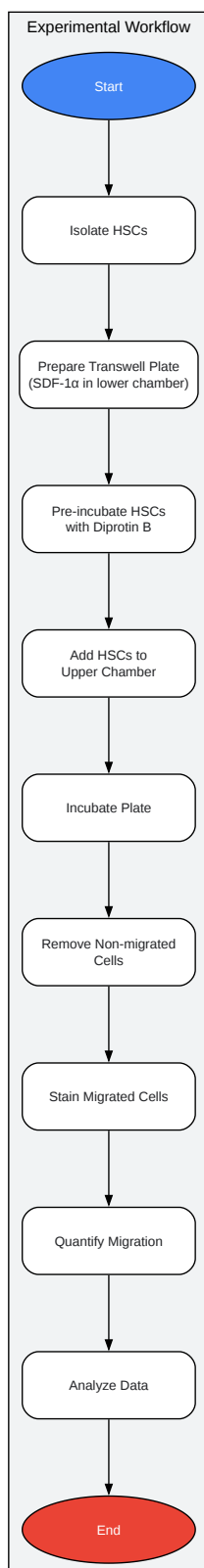
Diprotin B, a competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV/CD26), is a valuable tool in the study of hematopoietic stem cell (HSC) mobilization. DPP-IV is a cell surface protease that cleaves and inactivates the chemokine Stromal Cell-Derived Factor-1 α (SDF-1 α , also known as CXCL12). The SDF-1 α /CXCR4 signaling axis is critical for the retention and homing of HSCs within the bone marrow niche. By inhibiting DPP-IV, **Diprotin B** prevents the degradation of SDF-1 α , leading to increased levels of this chemokine in the bone marrow microenvironment. This enhanced SDF-1 α signaling disrupts the retention of HSCs, promoting their mobilization into the peripheral blood. These application notes provide an overview of the mechanism, quantitative data from related compounds, and detailed protocols for utilizing **Diprotin B** in stem cell mobilization assays.

Mechanism of Action

Diprotin B's primary mechanism of action in stem cell mobilization is the inhibition of DPP-IV. This inhibition leads to the stabilization of SDF-1 α , a key chemokine that regulates the trafficking of HSCs. The increased concentration and prolonged activity of SDF-1 α in the bone marrow microenvironment enhances the signaling through its receptor, CXCR4, on the surface of HSCs. This heightened signaling cascade ultimately leads to the release of HSCs from their niches in the bone marrow into the peripheral circulation.







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